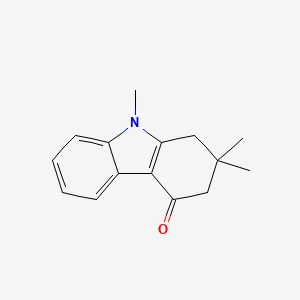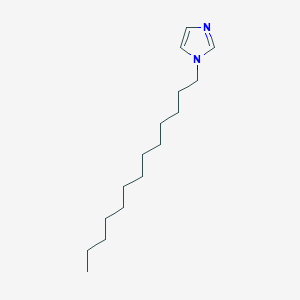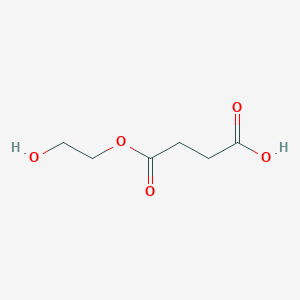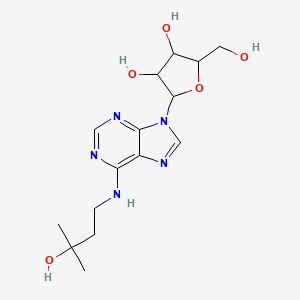
4-Hydroxy-4-phenylglutaramic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylglutaramic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-phenylglutaramic acid with an ammonium source. One common method is to dissolve 4-Hydroxy-4-phenylglutaramic acid in a suitable solvent, such as water or ethanol, and then add ammonium hydroxide or another ammonium salt. The reaction mixture is stirred at room temperature until the formation of the ammonium salt is complete. The product can then be isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix the reactants and control the reaction conditions precisely. This approach allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylglutaramic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylglutaramic acid.
Reduction: Formation of 4-hydroxy-4-phenylglutaramic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-4-phenylglutaramic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylglutaramic acid ammonium salt involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can affect the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylglutaramic acid: The parent compound without the ammonium salt form.
4-Hydroxy-4-phenylglutaric acid: A related compound with a carboxylic acid group instead of the amide group.
4-Phenylglutaramic acid: A similar compound lacking the hydroxyl group.
Uniqueness
4-Hydroxy-4-phenylglutaramic acid ammonium salt is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the hydroxyl and phenyl groups allows for diverse reactivity and potential applications. Additionally, the ammonium salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Properties
CAS No. |
22742-57-0 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
azanium;5-amino-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C11H13NO4.H3N/c12-10(15)11(16,7-6-9(13)14)8-4-2-1-3-5-8;/h1-5,16H,6-7H2,(H2,12,15)(H,13,14);1H3 |
InChI Key |
AEJPUCIUNSTYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)[O-])(C(=O)N)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)



![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)









